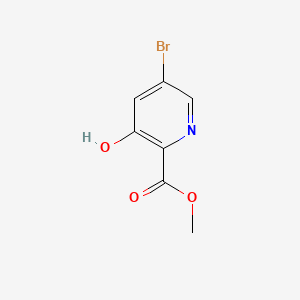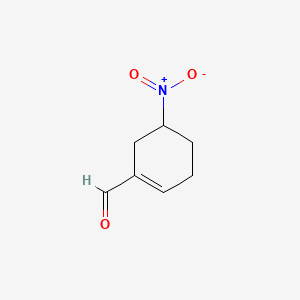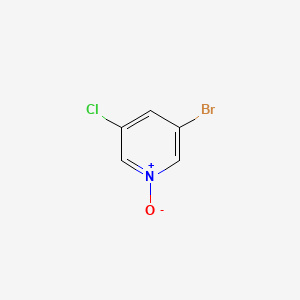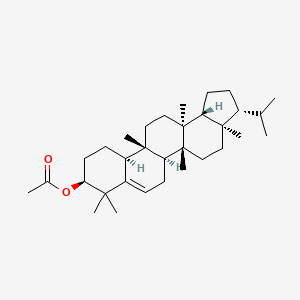
FK 866 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FK 866 hydrochloride, also known as Daporinad, is a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that regulates NAD+ biosynthesis from the natural precursor nicotinamide . In hepatocarcinoma cells, FK 866 activates AMP-activated protein kinase (AMPK) and downregulates mammalian target of rapamycin (mTOR) signaling .
Molecular Structure Analysis
The molecular formula of FK 866 hydrochloride is C24H29N3O2 . The InChI string isInChI=1S/C24H29N3O2.ClH/c28-23 (12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27 (18-14-20)24 (29)22-9-2-1-3-10-22;/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2, (H,26,28);1H/b12-11+; . Chemical Reactions Analysis
FK 866 hydrochloride is known to inhibit NAD biosynthesis by specifically inhibiting NAMPT . This results in the depletion of NAD+, a central metabolism cofactor .Physical And Chemical Properties Analysis
The molecular weight of FK 866 hydrochloride is 428.0 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass are 427.2026549 g/mol .Scientific Research Applications
Anticancer Agent with Antiangiogenic Properties : FK866 has shown potential as an anticancer agent. In a study on a murine renal cell carcinoma model, FK866 exhibited significant antitumor and antiangiogenic properties (Drevs, Löser, Rattel, & Esser, 2003).
Therapeutic Candidate for Inflammatory Lung Injury : In models of acute respiratory distress syndrome (ARDS) and ventilator-induced lung injury (VILI), FK866 demonstrated efficacy as a therapeutic agent. It reduced lung tissue damage and inflammatory cell infiltration in mice exposed to these conditions (Moreno‐Vinasco et al., 2014).
Target for Antibody–Drug Conjugates (ADCs) in Cancer Therapy : Research into the development of ADCs has identified FK866 as a potential payload for targeted cancer therapy. FK866 acts by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), leading to cell death due to disruption of primary cellular metabolism (Neumann et al., 2018).
Inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) : FK866 is a selective inhibitor of NAMPT, which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This inhibition can lead to cell death, making FK866 a potential anti-cancer agent (Kim et al., 2006).
Potential Use in Combination Therapy : Studies indicate that FK866 may have synergistic effects when used in combination with other treatments. For instance, its combination with vemurafenib showed safety and potential efficacy in patients with advanced BRAF V600–mutant solid tumors (Yam et al., 2017).
Mechanism of Action
Future Directions
FK 866 hydrochloride has been used to investigate its effects on intra-axonal NAD+ levels and to induce NAD+ depletion . It has also been used to reduce the level of tumor necrosis factor-α (TNF-α), nicotinamide phosphoribosyltransferase (NAMPT), and interleukin-6 (IL-6) in the ischemic brain tissue . It shows potential for treatment of diseases implicating deregulated apoptosis such as cancer .
properties
IUPAC Name |
(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2.ClH/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22;/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28);1H/b12-11+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULSIBUGDPOSHV-CALJPSDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FK 866 hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxirane, 2-[(2-cyclopropylphenoxy)methyl]-](/img/structure/B580681.png)


![5-Bromo-2-(trimethylsilyl)thieno[2,3-b]pyridine](/img/structure/B580685.png)
![R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine](/img/no-structure.png)



![4-[(3-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B580693.png)
![3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B580697.png)

![N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride](/img/structure/B580700.png)
![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/structure/B580701.png)
